Home > Products > Screening Compounds P72802 > 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine - 1823921-18-1

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine

Catalog Number: EVT-15203547
CAS Number: 1823921-18-1
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine, with the Chemical Abstracts Service number 35265-83-9, is a heterocyclic compound that combines elements of both sulfur and nitrogen in its structure. This compound is classified as a pharmaceutical intermediate and is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The molecular formula for this compound is C7H4Cl2N2SC_7H_4Cl_2N_2S, and it has a molecular weight of approximately 219.09 g/mol .

Synthesis Analysis

The synthesis of 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine can be approached through various methods. One effective synthesis involves the use of starting materials such as sodium methoxide, dimethyl malonate, and acetamidine hydrochloride. The reaction typically occurs under controlled conditions, often starting with an ice bath to manage temperature fluctuations. The process includes multiple steps:

  1. Initial Reaction: Combine sodium methoxide with dimethyl malonate and acetamidine hydrochloride in methanol.
  2. Heating: Remove the ice bath and heat the mixture to 18-25 °C for several hours.
  3. Distillation: Distill under reduced pressure to eliminate methanol.
  4. Crystallization: Adjust the pH and stir at low temperatures to crystallize the product .

This method highlights the importance of temperature control and pH adjustment in achieving high yields of the desired compound.

Molecular Structure Analysis

The molecular structure of 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine features a thieno-pyrimidine core with two chlorine substituents at positions 4 and 7, along with a methyl group at position 2. The structural formula can be represented as follows:

  • Molecular Formula: C7H4Cl2N2SC_7H_4Cl_2N_2S
  • Molecular Weight: 219.09 g/mol
  • Density: Approximately 1.6 g/cm³
  • Boiling Point: Estimated at around 293 °C under standard atmospheric pressure .

The compound's structure contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions due to its functional groups:

  1. Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles (e.g., amines or thiols), allowing for the modification of the compound's properties.
  2. Oxidation and Reduction: The sulfur atom in the thieno ring can participate in oxidation reactions to form sulfoxides or sulfones.
  3. Cyclization Reactions: The compound can also engage in cyclization reactions that may lead to more complex heterocyclic structures.

These reactions are crucial for developing derivatives that may exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action for 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine is not fully elucidated but is believed to involve interaction with specific biological targets within cells. This interaction may lead to alterations in cellular processes such as signal transduction or gene expression. Preliminary studies suggest that compounds of this class may exhibit high gastrointestinal absorption and potential blood-brain barrier permeability, which are critical factors for therapeutic efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine include:

  • Molecular Weight: 219.09 g/mol
  • Density: 1.6±0.1 g cm31.6\pm 0.1\text{ g cm}^3
  • Boiling Point: Approximately 293±22 C293\pm 22\text{ C}
  • Flash Point: 131±22 C131\pm 22\text{ C}
  • LogP (Partition Coefficient): 4.344.34 (indicating lipophilicity)
  • Polar Surface Area: 54.02 254.02\text{ }^2 (suggesting potential for hydrogen bonding) .

These properties influence the compound's solubility, stability, and reactivity.

Applications

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine has significant potential in scientific research and pharmaceutical development:

  • Pharmaceutical Intermediate: It serves as a building block for synthesizing various therapeutic agents targeting diseases such as cancer or infectious diseases.
  • Research Tool: Due to its unique structure, it can be utilized in studies aimed at understanding biological pathways or developing new drug candidates.
Introduction to Thienopyrimidine Derivatives in Medicinal Chemistry

Structural Significance of Thieno[3,2-d]pyrimidine Scaffolds

The thieno[3,2-d]pyrimidine core possesses remarkable bioisosteric properties relative to purine nucleobases, a characteristic foundational to its broad biological relevance. This molecular mimicry allows derivatives to effectively engage the ATP-binding sites of various kinase enzymes, disrupting phosphorylation cascades vital for cancer cell proliferation and survival. The planar bicyclic system provides an optimal platform for constructing three-dimensional interactions with target proteins through strategic substitutions at the C-2, C-4, C-6, and C-7 positions. Electron-withdrawing substituents, particularly at C-4 and C-7, significantly influence the scaffold's electron density, enhancing its ability to form critical hydrogen bonds and hydrophobic contacts within enzyme active sites [1] .

The methyl group at C-2 in 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine plays a multifaceted role. Sterically, it modulates access to adjacent positions while electronically, it subtly influences the aromatic system's electron distribution. This methyl group can also serve as a metabolic stabilization point, potentially reducing oxidative deactivation pathways common to unsubstituted heterocycles. The dichloro substitution pattern at C-4 and C-7 is particularly noteworthy. The C-4 chlorine acts as a prime leaving group, enabling efficient nucleophilic displacement with amines, alcohols, or thiols to generate diverse analogs. Simultaneously, the C-7 chlorine, being less electronically activated for substitution, often contributes primarily to lipophilicity and influences the molecule's overall conformation through steric effects or weak intermolecular interactions [7] [8].

Table 1: Marketed Drugs and Clinical Candidates Featuring Thienopyrimidine Scaffolds

Compound NameCore StructurePrimary TargetTherapeutic ApplicationStatus
Relugolix (TAK-385)Thieno[2,3-d]pyrimidineGnRH ReceptorProstate Cancer/EndometriosisMarketed
Pictilisib (GDC-0941)Thieno[3,2-d]pyrimidinePI3KAdvanced Solid TumorsPhase II Clinical Trials
OlmutinibThieno[2,3-d]pyrimidineEGFRNSCLCMarketed (South Korea)
CopanlisibThieno[3,2-d]pyrimidine*PI3Kα/δFollicular LymphomaFDA Approved (2017)
IdelalisibPurine-derived (Comparator)PI3KδCLL, FL, SLLFDA Approved (2014)

Note: Copanlisib contains a related fused heterocycle; thieno[3,2-d]pyrimidine derivatives represent key developmental candidates in this class [1] [9].

The scaffold's synthetic tractability further enhances its medicinal chemistry value. Efficient routes, often starting from 2-aminothiophene-3-carboxylate derivatives or functionalized pyrimidines, allow for systematic structural variation. For example, microwave-assisted synthesis has dramatically accelerated key cyclization and chlorination steps, reducing reaction times from hours to minutes while improving yields and purity. The Gewald reaction remains a fundamental method for constructing the aminothiophene precursors essential for thienopyrimidine synthesis. These synthetic advantages facilitate rapid exploration of chemical space around the core, enabling medicinal chemists to finely tune properties such as solubility, metabolic stability, and target selectivity. The resulting compounds demonstrate compelling pharmacological profiles across multiple target classes, with several advancing to clinical evaluation, underscoring the scaffold's significance in contemporary drug discovery [1] .

Historical Context and Emergence of Halogenated Derivatives

The exploration of halogenated thienopyrimidines evolved from early investigations into fused pyrimidine systems as purine mimetics. Initial research focused on simple thienopyrimidine derivatives, but the introduction of halogen atoms, particularly chlorine and bromine, marked a significant turning point in optimizing their biological activity and synthetic utility. These halogen atoms served dual purposes: they dramatically enhanced electrophilic character at key positions (notably C-4), enabling efficient derivatization, and directly modulated the compounds' physicochemical and interaction properties. The discovery that dichloro intermediates like 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine exhibited intrinsic antiproliferative activity further stimulated interest in this chemical space [2] [7].

A pivotal finding emerged when halogenated intermediates intended for nucleoside synthesis unexpectedly demonstrated potent cytostatic effects. Compound 1 (2,4-dichlorothieno[3,2-d]pyrimidine) and 2 (7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine) inhibited proliferation in leukemia (L1210, IC₅₀ = 0.67 ± 0.50 μM and 5.4 ± 1.2 μM, respectively), lymphoma (CCRF-CEM), and cervical adenocarcinoma (HeLa) cell lines. Structure-Activity Relationship (SAR) studies revealed the critical importance of the C-4 chlorine for biological activity. Its replacement with amino or methoxy groups drastically reduced potency, whereas the C-2 chlorine proved remarkably inert to substitution under various conditions, highlighting its role as a steric/electronic modulator rather than a leaving group. The 7-bromo substituent in compound 2 enhanced activity against certain fungal strains (Cryptococcus neoformans), suggesting broader biological potential beyond oncology [2].

Table 2: Key Structure-Activity Relationships (SAR) of Halogenated Thieno[3,2-d]pyrimidines

PositionSubstituentBiological ImpactSynthetic Utility
C-2ChlorineEssential for maintaining molecular planarity; resistant to nucleophilic substitutionLow reactivity allows selective modification at C-4
C-4ChlorineCritical for antiproliferative activity; primary site for derivatizationHighly reactive towards nucleophiles (amines, alcohols)
C-4Amino/MethoxyMarkedly reduces cytotoxicityProducts retain core structure but lose anticancer potency
C-7HydrogenReduced potency compared to halogenated analogsAllows electrophilic substitution (e.g., bromination)
C-7Bromine/MethylEnhances lipophilicity and can improve target engagement; methyl may confer metabolic stabilityBromine enables cross-coupling reactions (e.g., Suzuki)

Based on biological evaluations across cancer cell lines (L1210, CCRF-CEM, HeLa) [2] [7] [9].

The synthesis of these halogenated thienopyrimidines typically involves POCl₃-mediated chlorination of the corresponding pyrimidinone precursors. For example, 7-methylthieno[3,2-d]pyrimidin-2,4-dione undergoes chlorination with phosphorus oxychloride (POCl₃), optionally using catalysts like dimethylaminopyridine (DMAP) to suppress side reactions and improve yields. Modifications such as controlled temperature regimes (reflux at ~110°C) and stepwise bromination at C-7 have optimized the production of key intermediates like 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine. The commercial availability of several halogenated thienopyrimidines (e.g., 4-Chloro-2-methylthieno[3,2-d]pyrimidine [CAS: CBR01727, Aldrich]; 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine [CAS: 35265-83-9, suppliers: EVITAChem, ChemSrc) underscores their established role as building blocks for drug discovery [3] [7] [8].

The therapeutic rationale for halogenation extends beyond synthetic utility. Halogens influence lipophilicity (log P), modulating membrane permeability and bioavailability. They participate in halogen bonding with biomolecular targets, enhancing binding affinity and selectivity—particularly relevant for kinase ATP pockets rich in carbonyl oxygen acceptors. Furthermore, halogenation can confer metabolic resistance by blocking sites susceptible to oxidative metabolism. These properties collectively explain why halogenated derivatives like 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine feature prominently in medicinal chemistry programs targeting kinases (EGFR, PI3K), where their optimized interactions translate to potent enzyme inhibition and cellular activity [1] [9].

Table 3: Evolution of Synthetic Approaches to Halogenated Thienopyrimidines

Synthetic MethodKey ConditionsAdvantagesRepresentative YieldReference
Classical CyclizationFormamide reflux (8-10 h)Simple setup; readily available reagentsModerate (40-65%) [1]
Microwave-Assisted CyclizationMWI, 150-200°C, 25 minDramatically reduced reaction time; improved purityHigh (70-90%) [1]
POCl₃ Chlorination (Standard)Reflux (20-24 h), no catalystEstablished protocolModerate (50-70%) [2]
POCl₃ Chlorination (DMAP Catalyzed)Reflux (2 h), DMAPShorter reaction time; avoids emulsionsGood (60%) [2] [8]
Bromination (C7)Br₂, AcOH, 90°C; stepwise additionBetter control; higher regioselectivityExcellent (90-95%) [2]
Nucleophilic Substitution (C4)Amines/Alcohols, room temp or reflux, base (K₂CO₃)Highly versatile; enables diverse analog generationVariable (40-95%) [1]

Properties

CAS Number

1823921-18-1

Product Name

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine

IUPAC Name

4,7-dichloro-2-methylthieno[3,2-d]pyrimidine

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

InChI

InChI=1S/C7H4Cl2N2S/c1-3-10-5-4(8)2-12-6(5)7(9)11-3/h2H,1H3

InChI Key

XTWXLRGSYBNCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.